2-Benzyl-4-oxo-cyclohexanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

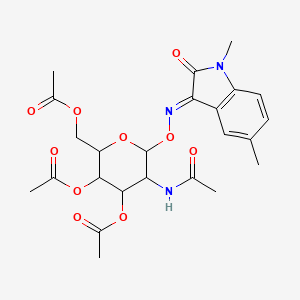

“2-Benzyl-4-oxo-cyclohexanecarboxylic acid” is a biochemical compound with the molecular formula C14H16O3 and a molecular weight of 232.28 . It is used for proteomics research .

Synthesis Analysis

The synthesis of related compounds involves the use of pimelic acid, toluene, and allyl alcohol . A specific synthesis process for “2-Benzyl-4-oxo-cyclohexanecarboxylic acid” was not found in the available resources.

Molecular Structure Analysis

The molecular structure of “2-Benzyl-4-oxo-cyclohexanecarboxylic acid” is represented by the SMILES notation: C1CC(=O)CC(C1C(=O)O)CC2=CC=CC=C2 .

Aplicaciones Científicas De Investigación

Catalytic Activities

Copper(ii) metal-organic frameworks synthesized from flexible bifunctionalised terpyridine species have shown efficiency in catalyzing the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid, offering a promising approach for alkane hydrocarboxylation to carboxylic acid in an ionic liquid under mild conditions. This advancement illustrates the potential of these frameworks in catalytic processes related to carboxylic acids (Paul et al., 2016).

Conformational Analysis and Structural Assignments

The structures and conformational assignments of various isomers of cyclohexanecarboxylic acid derivatives were elucidated through NMR spectroscopy, offering insights into their intramolecular hydrogen bonding and dynamic equilibrium between bonded and non-bonded forms. This research aids in understanding the molecular behavior of these compounds in solution (Klika et al., 2000).

Photoinduced Carboxylation Reactions

The development of a photoinduced carboxylation reaction for benzylic and aliphatic C-H bonds with CO2, which allows direct conversion from hydrocarbons to corresponding carboxylic acids, provides a novel approach for carbon-carbon bond formation and functionalization of hydrocarbons (Ishida et al., 2019).

Coordination Chemistry and Material Science Applications

The coordination chemistry of cyclohexanepolycarboxylic acids, explored for applications in material science, particularly as magnetic materials, offers insights into the potential use of these compounds in the development of new materials with specific magnetic properties (Lin & Tong, 2011).

Safety and Hazards

Propiedades

IUPAC Name |

2-benzyl-4-oxocyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-12-6-7-13(14(16)17)11(9-12)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVCSJWXLZGDMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CC(C1C(=O)O)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Cyclopropyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2600316.png)

![5-((4-Bromophenyl)(4-ethylpiperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2600317.png)

![(E)-3-(methoxyamino)-2-[(E)-methoxyiminomethyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B2600319.png)

![N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide](/img/structure/B2600321.png)

![4-(6-Chloropyridin-3-yl)-3-[(6-chloropyridin-3-yl)methyl]butan-2-one](/img/structure/B2600322.png)

![2-(4-(N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2600323.png)

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}butanamide](/img/structure/B2600324.png)

![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-phenylethanediamide](/img/structure/B2600325.png)

![ethyl 1-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2600331.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide](/img/structure/B2600333.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2600335.png)